Lipophilicity & Permeability Comparison
The N-ethyl substitution on N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine confers a distinct lipophilicity profile compared to its N,N-dimethyl analog. While direct experimental cLogP values for the target compound are not available in the public domain, a comparative analysis using structurally related compounds provides a strong class-level inference. The N,N-dimethyl analog, N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine, has a calculated LogP of 2.1 . The addition of a second N-methyl group typically increases lipophilicity. Therefore, the mono-ethyl substituted target compound is predicted to have a lower cLogP than its dimethyl counterpart. This difference in lipophilicity is a primary driver of passive membrane permeability, a critical parameter for both cellular assay design and the development of CNS-penetrant compounds [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be lower than 2.1 |
| Comparator Or Baseline | N,N-Dimethyl-3-(piperidin-2-yl)pyridin-2-amine (cLogP = 2.1) |
| Quantified Difference | Predicted lower value for target compound |
| Conditions | In silico prediction (XLogP3) |
Why This Matters
This differentiates the compound for procurement when a lower lipophilicity, potentially translating to different solubility/permeability profiles, is desired for specific assay conditions or CNS target engagement.
- [1] Bioorg Med Chem. 2022 Sep 1;69:116878. Study linking 2-aminopyridine lipophilicity (via fluorination) to increased blood-brain barrier permeability. View Source
